![molecular formula C15H27N B14489801 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane CAS No. 64170-68-9](/img/structure/B14489801.png)
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane is a chemical compound with the molecular formula C₁₅H₂₇N It is characterized by a cyclohexyl ring substituted with a prop-2-en-1-yl group and an azepane ring
Méthodes De Préparation
The synthesis of 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the cyclohexyl ring with prop-2-en-1-yl halides under basic conditions.
Formation of the azepane ring: The azepane ring can be formed through the cyclization of appropriate amine precursors, often involving intramolecular nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane can be compared with similar compounds such as:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexyl structure but lacks the azepane ring.
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This compound features a cyclohexyl ring with a different substituent pattern.
The uniqueness of this compound lies in its combination of the cyclohexyl and azepane rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64170-68-9 |
|---|---|
Formule moléculaire |
C15H27N |
Poids moléculaire |
221.38 g/mol |
Nom IUPAC |
1-(2-prop-2-enylcyclohexyl)azepane |
InChI |
InChI=1S/C15H27N/c1-2-9-14-10-5-6-11-15(14)16-12-7-3-4-8-13-16/h2,14-15H,1,3-13H2 |
Clé InChI |
QJQRIEJOEZMQOA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCCC1N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



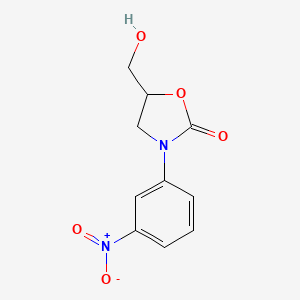




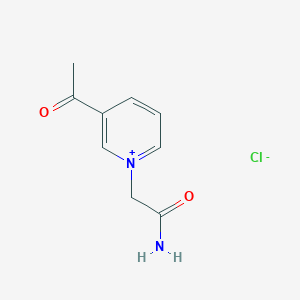
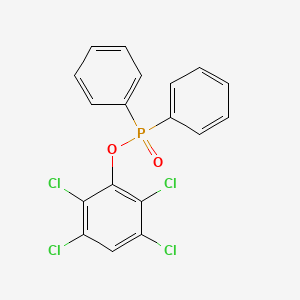
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
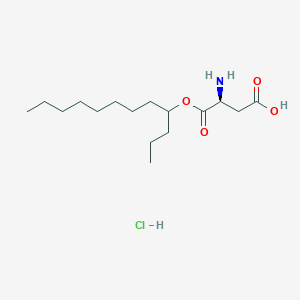
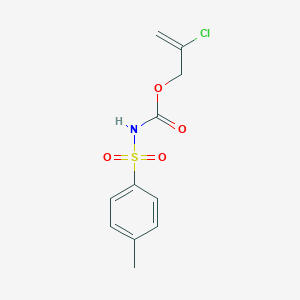

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
